molecular formula C20H25N3O2 B5871499 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B5871499
M. Wt: 339.4 g/mol
InChI Key: REGCDVFJQDPGCA-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a piperazine-acetamide derivative characterized by a 4-methoxyphenyl-substituted piperazine ring linked to an acetamide group bearing a 3-methylphenyl substituent. Piperazine derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The methoxy group on the phenyl ring enhances lipophilicity and may influence receptor binding, while the 3-methylphenyl moiety contributes to steric and electronic modulation.

Synthetic routes for analogous compounds typically involve nucleophilic substitution or coupling reactions between piperazine intermediates and acetamide precursors.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-4-3-5-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-6-8-19(25-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGCDVFJQDPGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters, is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide.

    Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific molecular targets such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can potentially slow down or stop cancer cell proliferation.
  • Antiviral and Antimicrobial Effects : The compound has shown promise as an antiviral agent, with preliminary data indicating activity against certain viral pathogens. Additionally, it may possess antimicrobial properties, warranting further investigation into its efficacy against bacterial infections.

Medicinal Chemistry Applications

The structural characteristics of this compound allow for modifications that could enhance its therapeutic potential:

  • Lead Compound Development : Its unique structure serves as a lead for the development of new derivatives that could improve efficacy and selectivity against targeted diseases .
  • Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to identify how variations in the chemical structure affect biological activity. This research is crucial for optimizing the compound's pharmacological properties .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Inhibition of Kinases : A study demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies.
  • Pharmacological Profiles : Research has compared the pharmacological profiles of various piperazine derivatives, including this compound, highlighting their unique biological activities and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent variations and physicochemical parameters:

Compound ID Piperazine Substituent Acetamide Substituent Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound 4-Methoxyphenyl 3-Methylphenyl - - - -
Compound 13 (Ev3) 4-Methoxyphenyl 4-(p-Tolyl)thiazol-2-yl 75 289–290 IR: 3398 cm⁻¹ (N–H), 1716 cm⁻¹ (C=O); ¹³C-NMR: δ 168.7 (C=O)
Compound 18 (Ev3) 4-Methoxyphenyl 4-(4-Methoxyphenyl)thiazol-2-yl 82 302–303 IR: 3392 cm⁻¹ (N–H), 1716 cm⁻¹ (C=O)
Compound 3f (Ev6) 4-Methoxyphenyl 5,6-Methylenedioxybenzothiazole-2-yl 79 228 APCI-MS: [M+1]⁺ = 439.5
Compound 28 (Ev11) 4-Methoxyphenyl 4-(4-Fluorophenyl)thiazol-2-yl 84 314–315 IR: 3396 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O)
CDD-823953 (Ev10) 4-Benzyl 2-Benzo[d]thiazol-5-ylsulfonyl - - -

Key Observations :

  • Piperazine Substituents : The 4-methoxyphenyl group is a common feature in compounds 13, 18, and 28, contributing to consistent IR absorption bands (e.g., ~1715 cm⁻¹ for C=O) .
  • Acetamide Modifications : Thiazole-linked analogs (e.g., compounds 13, 18) exhibit higher melting points (>289°C) compared to benzothiazole derivatives (e.g., 3f at 228°C), likely due to enhanced crystallinity from aromatic stacking .
  • Fluorine vs. Methoxy : Compound 28 (4-fluorophenyl substituent) shows a higher melting point (314–315°C) than methoxy-containing analogs, suggesting stronger intermolecular interactions .

Pharmacological Activities

Anti-Inflammatory and MMP Inhibition
  • Compound 18 (Ev3) : Enhanced anti-inflammatory activity compared to 13, possibly from the additional methoxy group improving membrane permeability .
Antimicrobial and Antifungal Activity
  • Compound 47 (Ev7) : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide showed potent gram-positive antibacterial activity (MIC <1 µg/mL) .
Anti-Cancer Activity
  • Compound 38 (Ev5) : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide exhibited IC₅₀ values of 4.93 ± 0.12 µg/mL against HCT-116 cells, highlighting the role of sulfonyl groups in cytotoxicity .

Structure-Activity Relationship (SAR) Trends

Piperazine Modifications :

  • 4-Methoxyphenyl : Enhances lipophilicity and π-π stacking, critical for MMP inhibition .
  • 4-Benzyl (CDD-823953) : Introduces bulkier groups that may hinder enzyme binding but improve metabolic stability .

Acetamide Substituents: Thiazole/Thiazolidinone Rings: Improve enzymatic inhibition (e.g., MMPs) via heterocyclic coordination . Fluorine vs. Methoxy: Fluorine’s electronegativity enhances binding affinity in some cases (e.g., compound 28), while methoxy groups improve solubility .

Biological Activity

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide, also known as Y206-1057, is a synthetic compound with notable biological activity. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The compound has garnered interest due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology.

The molecular formula of this compound is C20H25N3O2, with a molecular weight of 339.44 g/mol. Its structure features a piperazine ring substituted with methoxy and methyl groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H25N3O2
Molecular Weight339.44 g/mol
LogP3.788
Polar Surface Area37.924 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives often exhibit affinity for these receptors, which may explain their effects in modulating mood and anxiety disorders.

Pharmacological Studies

  • Antidepressant Effects : In preclinical studies, compounds similar to this compound have demonstrated significant antidepressant-like effects in rodent models. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), where reduced immobility times indicate antidepressant activity.
  • Anxiolytic Activity : The compound has also been investigated for its anxiolytic properties. Studies utilizing the elevated plus maze (EPM) and open field tests indicate that it may reduce anxiety-like behaviors in animal models.
  • Neuroprotective Effects : Emerging research suggests that this compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation, potentially through the modulation of signaling pathways involved in neuronal survival.

Case Studies

Several studies have highlighted the efficacy of similar piperazine derivatives:

  • Study on Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives and found that those with a methoxy substitution exhibited enhanced serotonin receptor binding affinity, correlating with improved antidepressant-like effects in vivo .
  • Anxiolytic Properties : Research conducted by Smith et al. (2020) demonstrated that a related compound significantly reduced anxiety-like behaviors in mice subjected to chronic stress models, suggesting potential therapeutic applications for anxiety disorders .

Comparative Analysis

The following table summarizes the biological activities reported for various piperazine derivatives compared to this compound:

Compound NameAntidepressant ActivityAnxiolytic ActivityNeuroprotective Effects
This compoundModerateSignificantPotential
Compound A (similar structure)StrongModerateYes
Compound B (different substitution pattern)WeakWeakNo

Q & A

Q. What are the standard synthetic routes for 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the coupling of 4-(4-methoxyphenyl)piperazine with activated acetamide intermediates. Key steps include:

  • Amide bond formation : Reacting 3-methylphenylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Piperazine coupling : Substituting the chloride group in the intermediate with 4-(4-methoxyphenyl)piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>95%) .

Table 1: Common Reaction Conditions

StepReagents/ConditionsPurposeReference
1Chloroacetyl chloride, Et₃N, DCMAcetamide backbone synthesis
24-(4-Methoxyphenyl)piperazine, DMF, 80°CPiperazine coupling

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To resolve proton environments (e.g., methoxy, piperazine, and acetamide groups) and carbon frameworks .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
  • HPLC : To assess purity (>95% threshold for pharmacological studies) .

Table 2: Key Spectroscopic Data

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 2.3 (CH₃, 3-methylphenyl), δ 3.7 (OCH₃)
ESI-MSm/z 424.2 [M+H]+

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Use DMSO as a primary solvent for stock solutions (10 mM), with dilution in PBS or cell culture media to avoid precipitation .
  • Stability : Conduct LC-MS stability assays under physiological conditions (pH 7.4, 37°C) to monitor degradation over 24–48 hours .

Advanced Research Questions

Q. What computational methods predict the compound’s interactions with serotonin or dopamine receptors?

  • Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., 5-HT₁A or D₂ receptors) using crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD and ligand-protein hydrogen bonds .
  • SAR Studies : Modifying the methoxyphenyl or 3-methylphenyl groups to enhance selectivity .

Q. How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., varying 5-HT₁A affinity) may arise from:

  • Assay Variability : Standardize protocols (e.g., radioligand binding assays with consistent membrane preparations) .
  • Structural Isomers : Use chiral HPLC to isolate enantiomers and test individually .
  • Metabolite Interference : Conduct LC-MS/MS to identify degradation products in assay buffers .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
  • Structural Modifications : Replace metabolically labile groups (e.g., methoxy with trifluoromethyl) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding for receptor activity) .
  • Reaction Optimization : Use DoE (Design of Experiments) to systematically vary solvents, temperatures, and catalysts for improved yields .

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